

# An In-Depth Technical Guide to Ethyl 2-fluoro-3-oxopentanoate

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## Compound of Interest

Compound Name: Ethyl 2-fluoro-3-oxopentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of **Ethyl 2-fluoro-3-oxopentanoate** (CAS No. 759-67-1), a crucial intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

## Core Physical and Chemical Properties

**Ethyl 2-fluoro-3-oxopentanoate** is a colorless to light yellow liquid with a characteristic fruity odor.<sup>[1]</sup> It is an organic ester characterized by the presence of both a fluorine atom and a keto group on a pentanoate backbone.<sup>[2]</sup> This unique structure makes it a valuable building block in organic synthesis.<sup>[1]</sup> The compound is soluble in organic solvents but has limited solubility in water.<sup>[1]</sup>

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property                | Value                                                      | Source(s) |
|-------------------------|------------------------------------------------------------|-----------|
| Molecular Formula       | C <sub>7</sub> H <sub>11</sub> FO <sub>3</sub>             | [2][3]    |
| Molecular Weight        | 162.16 g/mol                                               | [2][3]    |
| Boiling Point           | 105-107 °C (at 32 Torr)                                    | [2]       |
| 191.7 °C (at 760 mmHg)  | [4]                                                        |           |
| Density                 | 1.077 ± 0.06 g/cm <sup>3</sup> (Predicted)                 | [2]       |
| 1.077 g/cm <sup>3</sup> | [4]                                                        |           |
| Flash Point             | 68.2 °C                                                    | [4]       |
| pKa                     | 9.14 ± 0.46 (Predicted)                                    | [1]       |
| Appearance              | Colorless to light yellow liquid                           | [1]       |
| Odor                    | Fruity                                                     | [1]       |
| Solubility              | Soluble in organic solvents;<br>sparingly soluble in water | [1]       |
| CAS Number              | 759-67-1                                                   | [2]       |

## Spectroscopic Data

While specific spectral data from experimental sources is not readily available in the public domain, typical expected ranges for <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be predicted based on the molecular structure. The presence of the fluorine atom will cause characteristic splitting patterns in the NMR spectra.

- <sup>1</sup>H NMR: Protons on the carbon adjacent to the fluorine atom (the α-carbon) would be expected to show a doublet due to coupling with the fluorine atom. The ethyl group protons would appear as a quartet and a triplet. The other ethyl group protons (from the propionyl moiety) would also present as a quartet and a triplet.
- <sup>13</sup>C NMR: The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbons will appear in the downfield region of the spectrum.

## Experimental Protocols: Synthesis and Key Reactions

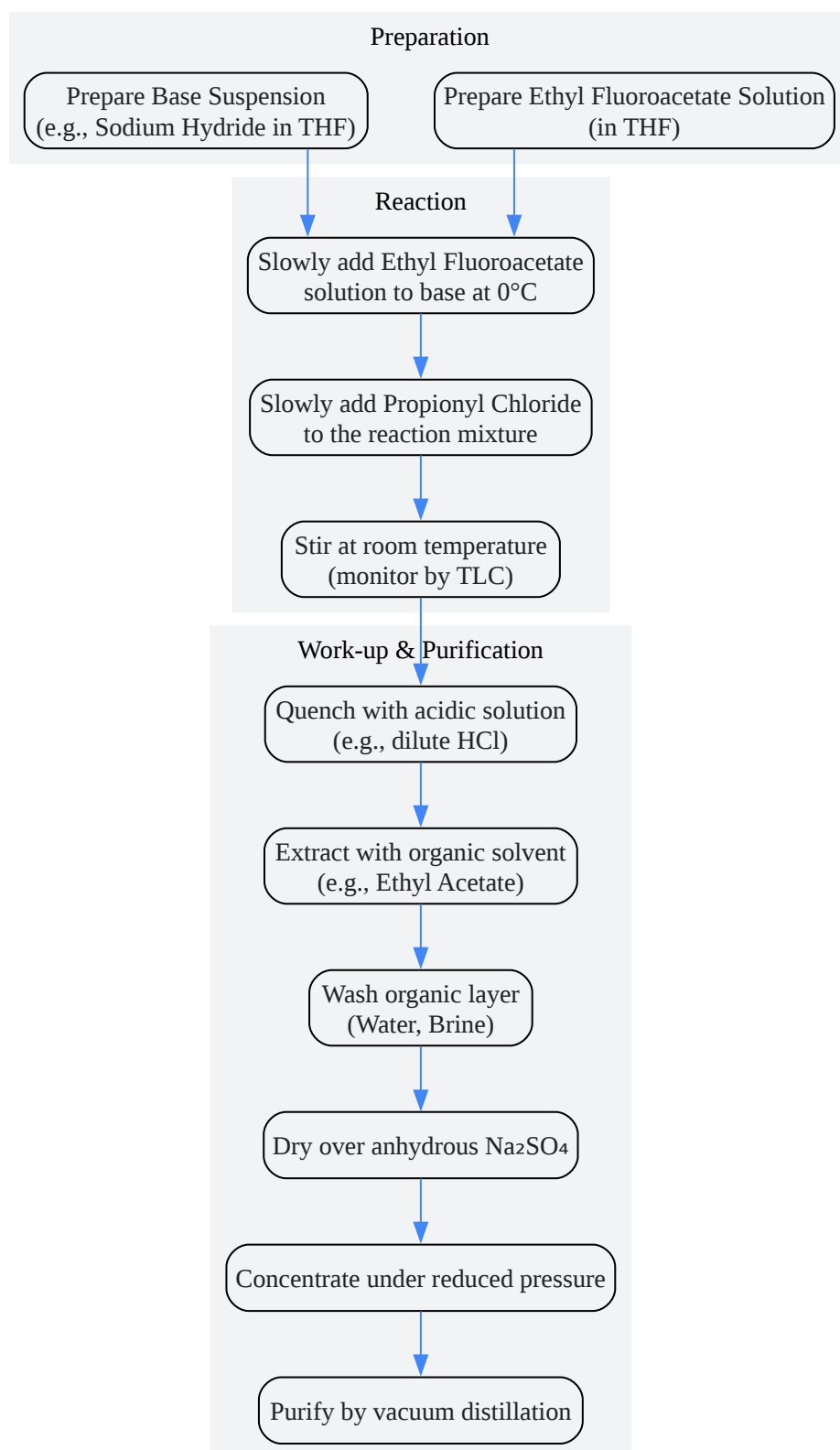
**Ethyl 2-fluoro-3-oxopentanoate** is a key intermediate, most notably in the synthesis of the broad-spectrum antifungal agent, Voriconazole.<sup>[2][5]</sup>

### General Synthesis of Ethyl 2-fluoro-3-oxopentanoate

The synthesis of **Ethyl 2-fluoro-3-oxopentanoate** is typically achieved through a Claisen condensation reaction. A general, non-optimized laboratory-scale procedure is outlined below.

Reaction: The reaction involves the acylation of the  $\alpha$ -carbon of an ethyl fluoroacetate derivative with propionyl chloride in the presence of a strong base.

Experimental Workflow:



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Caption: General workflow for the synthesis of **Ethyl 2-fluoro-3-oxopentanoate**.

#### Detailed Methodology:

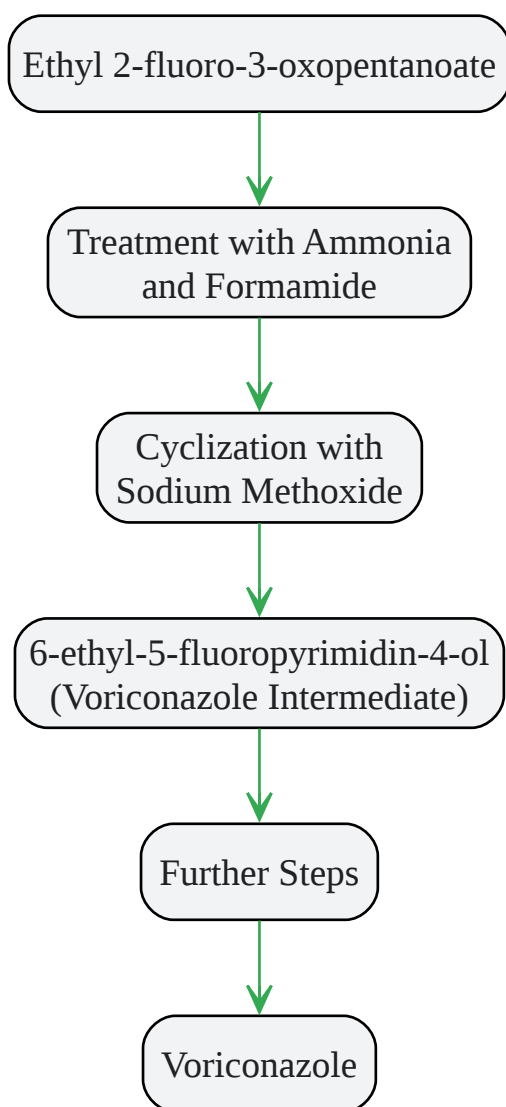
- **Preparation:** A suspension of a strong base, such as sodium hydride, is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- **Addition of Ester:** A solution of ethyl fluoroacetate in anhydrous THF is added dropwise to the cooled base suspension.
- **Acylation:** Propionyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed, and its progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, it is carefully quenched with a dilute acidic solution. The product is then extracted into an organic solvent.
- **Purification:** The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield **Ethyl 2-fluoro-3-oxopentanoate**.

For industrial-scale production, continuous flow methods may be employed, where reactants and catalysts are fed into a reaction kettle, followed by centrifugation and rectification to obtain the final product.<sup>[2]</sup>

## Role in the Synthesis of Voriconazole Intermediate

**Ethyl 2-fluoro-3-oxopentanoate** is a critical precursor for 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate in the synthesis of Voriconazole.<sup>[2][6]</sup>

#### Signaling Pathway Diagram:



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Caption: Synthetic pathway from **Ethyl 2-fluoro-3-oxopentanoate** to Voriconazole.

Experimental Protocol for the Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol:

The following is a general procedure adapted from the literature for a similar methyl ester, illustrating the chemical transformation.[6]

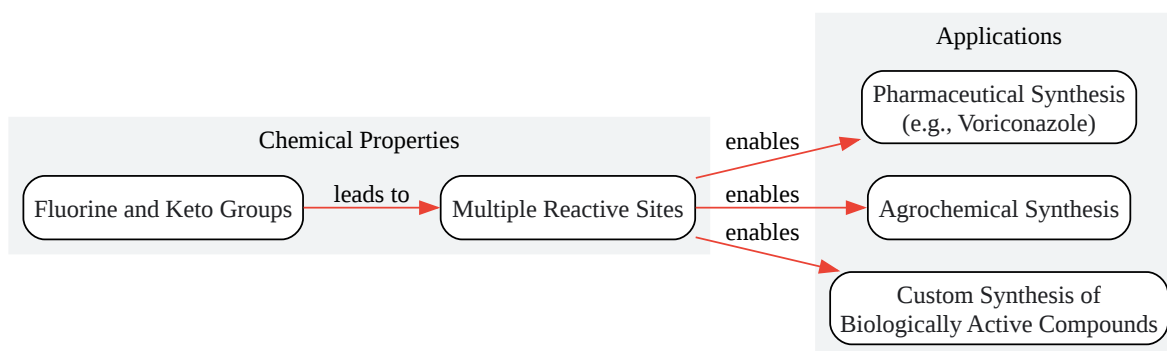
- Ammonolysis: Ammonia gas is passed through a solution of the starting fluoro-oxo-pentanoate ester in formamide, with cooling to maintain the temperature below 50 °C.[6]

- **Cyclization:** The resulting solution is then added dropwise to a solution of sodium methoxide in methanol at an elevated temperature.[6]
- **Work-up and Purification:** After the reaction is complete, volatile components are removed under vacuum. The residue is taken up in water, and the pH is adjusted. The crude product is extracted with an organic solvent and purified by recrystallization.[6]

## Applications and Significance

The primary application of **Ethyl 2-fluoro-3-oxopentanoate** is as a versatile intermediate in the pharmaceutical and agrochemical industries.[2]

Logical Relationship Diagram:



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Caption: Relationship between the chemical properties and applications of the compound.

Its unique structure, featuring both a fluorine atom and a keto group, allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.[2] This reactivity makes it an invaluable tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents.[2][5] The ability to obtain this intermediate through custom synthesis provides researchers with the specific quantities

and purities required for their experimental needs, thereby accelerating drug discovery pipelines.[5]

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## References

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Address: 3281 E Guasti Rd

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